Wanying Zhang,
Yi Jiao,
Renbin Zhu,
Robert C Rhew
PMID: 32935983
DOI:
10.1021/acs.est.0c04257
Abstract
Methyl chloride (CH
Cl) and methyl bromide (CH
Br) are the predominant carriers of natural chlorine and bromine from the troposphere to the stratosphere, which can catalyze the destruction of stratospheric ozone. Here, penguin colony soils (PCS) and the adjacent tundra soils (i.e., penguin-lacking colony soils, PLS), seal colony soils (SCS), tundra marsh soils (TMS), and normal upland tundra soils (UTS) in coastal Antarctica were collected and incubated for the first time to confirm that these soils were CH
Cl and CH
Br sources or sinks. Overall, tundra soil acted as a net sink for CH
Cl and CH
Br with potential flux ranges from -18.1 to -2.8 pmol g
d
and -1.32 to -0.24 pmol g
d
, respectively. The deposition of penguin guano or seal excrement into tundra soils facilitated the simultaneous production of CH
Cl and CH
Br and resulted in a smaller sink in PCS, SCS, and PLS. Laboratory-based thermal treatments and anaerobic incubation experiments suggested that the consumption of CH
Cl and CH
Br was predominantly mediated by microbes while the production was abiotic and O
independent. Temperature gradient incubations revealed that increasing soil temperature promoted the consumption of CH
Cl and CH
Br in UTS, suggesting that the regional sink may increase with Antarctic warming, depending on changes in soil moisture and abiotic production rates.
Imen Bousrih,
Mejda El Kateb,
Caroline R Szczepanski,
Mohammed Beji,
Frédéric Guittard,
Thierry Darmanin
PMID: 32008445
DOI:
10.1098/rsta.2019.0450
Abstract
Here, a bioinspired strategy is used to prepare well-ordered nanotubular structures, as observed in animals and plants, such as gecko toe pads or corals. The nanotubes are obtained by templateless electropolymerization of thieno[3,4-
]thiophene-based monomers with various aromatic groups in an organic solvent (dichloromethane). The most interesting and robust structures were obtained with carbazole and pyrene substituents to the base monomer structure, since these groups participate significantly in the polymerization and also have strong
-stacking interactions. The addition of water to electropolymerization solvent significantly impacted the formation of nanotubes, as it caused the release of a significant amount of H
and O
bubbles, depending on the electropolymerization method. Identifying templateless approaches to vary nanotubular structures is very interesting, as these materials are sought-after for applications in water harvesting systems. This article is part of the theme issue 'Bioinspired materials and surfaces for green science and technology (part 3)'.
Frank Keppler,
Amelie Ninja Röhling,
Nicole Jaeger,
Moritz Schroll,
Simon Christoph Hartmann,
Markus Greule
PMID: 32080692
DOI:
10.1039/c9em00540d
Abstract
Chloromethane (CH
Cl) is the most abundant long-lived chlorinated organic compound in the atmosphere and contributes significantly to natural stratospheric ozone depletion. Salt marsh ecosystems including halophyte plants are a known source of atmospheric CH
Cl but estimates of their total global source strength are highly uncertain and knowledge of the major production and consumption processes in the atmosphere-halophyte-soil system is yet incomplete. In this study we investigated the halophyte plant, Salicornia europaea, and soil samples from a coastal salt marsh site in Sardinia/Italy for their potential to emit and consume CH
Cl and using flux measurements, stable isotope techniques and Arrhenius plots differentiated between biotic and abiotic processes. Our laboratory approach clearly shows that at least 6 different production and consumption processes are active in controlling atmospheric CH
Cl fluxes of a salt marsh ecosystem. CH
Cl release by dried plant and soil material was substantially higher than that from the fresh material at temperatures ranging from 20 to 70 °C. Results of Arrhenius plots helped to distinguish between biotic and abiotic formation processes in plants and soils. Biotic CH
Cl consumption rates were highest at 30 °C for plants and 50 °C for soils, and microbial uptake was higher in soils with higher organic matter content. Stable isotope techniques helped to distinguish between formation and degradation processes and also provided a deeper insight into potential methyl moiety donor compounds, such as S-adenosyl-l-methionine, S-methylmethionine and pectin, that might be involved in the abiotic and biotic CH
Cl production processes. Our results clearly indicate that cycling of CH
Cl in salt marsh ecosystems is a result of several biotic and abiotic processes occurring simultaneously in the atmosphere-plant-soil system. Important precursor compounds for biotic and abiotic CH
Cl formation might be methionine derivatives and pectin. All formation and degradation processes are temperature dependent and thus environmental changes might affect the strength of each source and sink within salt marsh ecosystems and thus considerably alter total fluxes of CH
Cl from salt marsh ecosystems to the atmosphere.
Daniel Claudino,
Nicholas J Mayhall
PMID: 31545600
DOI:
10.1021/acs.jctc.9b00682
Abstract
We present a strategy to generate "concentrically local orbitals" for the purpose of decreasing the computational cost of wave function-in-density functional theory (WF-in-DFT) embedding. The concentric localization is performed for the virtual orbitals by first projecting the virtual space onto atomic orbitals centered on the embedded atoms. Using a one-particle operator, these projected orbitals are then taken as a starting point to iteratively span the virtual space, recursively creating virtual orbital "shells" with consecutively decreasing correlation energy recovery at each iteration. This process can be repeated to convergence, allowing for tunable accuracy. Assessment of the proposed scheme is performed by application to the potential energy diagram of the Menshutkin reaction of chloromethane and ammonia inside a segment of a carbon nanotube and the torsional potential of a simplified version of the retinal chromophore.
Pankaj Bhatt,
Kalyanbrata Pal,
Geeta Bhandari,
Anupam Barh
PMID: 31378365
DOI:
10.1016/j.pestbp.2019.04.015
Abstract
Methyl halide group of pesticides are being used widely in past decades as fumigant but due to their hazardous effect, these pesticides are not sold directly. They are volatile and gaseous in nature and may easily come in the contact of trophosphere and stratosphere. In troposphere, they are harmful to the living beings; nevertheless, in stratosphere they react with ozone and degrade the ozone layers. In this study, we have investigated the in-silico pathways of methyl halide and its toxic effect on living systems like pest, humans and environment. Till date, limited studies provide the understanding of degradation of methyl halide and its effect on the environment. This leads to availability of scanty information for overall bio-magnifications of methyl halides at molecular and cellular level. The model developed in the present study explains how a volatile toxic compound not only affects living systems on earth but also on environmental layers. Hub nodes were also evaluated by investigating the developed model topologically. Methyl transferase system is identified as promising enzyme in response to degradation of methyl halides.
Axel Horst,
Magali Bonifacie,
Gérard Bardoux,
Hans Hermann Richnow
PMID: 31286766
DOI:
10.1021/acs.est.9b02165
Abstract
Methyl bromide (CH
Br) and methyl chloride (CH
Cl) significantly contribute to stratospheric ozone depletion. The atmospheric budgets of both compounds are unbalanced with known degradation processes outweighing known emissions. Stable isotope analysis may be capable to identify and quantify emissions and to achieve a balanced budget. Degradation processes do, however, cause isotope fractionation in methyl halides after emission and hence knowledge about these processes is a crucial prerequisite for any isotopic mass balance approach. In the current study, triple-element isotope analysis (
H,
C,
Cl/
Br) was applied to investigate the two main abiotic degradation processes of methyl halides (CH
X) in fresh and seawater: hydrolysis and halide exchange. For CH
Br, nucleophilic attack by both H
O and Cl
caused significant primary carbon and bromine isotope effects accompanied by a secondary inverse hydrogen isotope effect. For CH
Cl only nucleophilic substitution by H
O was observed at significant rates causing large primary carbon and chlorine isotope effects and a secondary inverse hydrogen isotope effect. Observed dual-element isotope ratios differed slightly from literature values for microbial degradation in water and hugely from radical reactions in the troposphere. This bodes well for successfully distinguishing and quantifying degradation processes in atmospheric methyl halides using triple-element isotope analysis.
Frank Keppler,
Jaime D Barnes,
Axel Horst,
Enno Bahlmann,
Jing Luo,
Thierry Nadalig,
Markus Greule,
S Christoph Hartmann,
Stéphane Vuilleumier
PMID: 31880153
DOI:
10.1021/acs.est.9b06139
Abstract
Chloromethane (CH
Cl) is an important source of chlorine in the stratosphere, but detailed knowledge of the magnitude of its sources and sinks is missing. Here, we measured the stable chlorine isotope fractionation (ε
) associated with the major abiotic and biotic CH
Cl sinks in the environment, namely, CH
Cl degradation by hydroxyl (
OH) and chlorine (
Cl) radicals in the troposphere and by reference bacteria
CM4 and
MB2 from terrestrial and marine environments, respectively. No chlorine isotope fractionation was detected for reaction of CH
Cl with
OH and
Cl radicals, whereas a large chlorine isotope fractionation (ε
) of -10.9 ± 0.7‰ (
= 3) and -9.4 ± 0.9 (
= 3) was found for CH
Cl degradation by
CM4 and
MB2, respectively. The large difference in chlorine isotope fractionation observed between tropospheric and bacterial degradation of CH
Cl provides an effective isotopic tool to characterize and distinguish between major abiotic and biotic processes contributing to the CH
Cl sink in the environment. Our findings demonstrate the potential of emerging triple-element isotopic approaches including chlorine to carbon and hydrogen analysis for the assessment of global cycling of organochlorines.
Hui Liu,
Yingying Pu,
Tong Tong,
Xiaomei Zhu,
Bing Sun,
Xiaoxing Zhang
PMID: 31941122
DOI:
10.3390/ijerph17020503
Abstract
Methyl chloride (CH
Cl) is presently understood to arise from biotic and abiotic processes in marine systems. However, the production of CH
Cl via photochemical processes has not been well studied. Here, we reported the production of CH
Cl from humic acid (HA) in sunlit saline water and the effects of the concentration of HA, chloride ions, ferric ions and pH were investigated. HA in aqueous chloride solutions or natural seawater were irradiated under an artificial light, and the amounts of CH
Cl were determined using a purge-and-trap and gas chromatography-mass spectrometry. CH
Cl was generated upon irradiation and its amount increased with increasing irradiation time and the light intensity. The formation of CH
Cl increased with an increase of HA concentration ranging from 2 mg L
to 20 mg L
and chloride ion concentration ranging from 0.02 mol L
to 0.5 mol L
. The photochemical production of CH
Cl was pH-dependent, with the highest amount of CH
Cl generating near neutral conditions. Additionally, the generation of CH
Cl was inhibited by ferric ions. Finally, natural coastal seawater was irradiated under artificial light and the concentration of CH
Cl rose significantly. Our results suggest that the photochemical process of HA may be a source of CH
Cl in the marine environment.
Mingkang Jin,
Huan Wang,
Zhe Li,
Linya Fu,
Linglong Chu,
Jian Wu,
Shaoting Du,
Huijun Liu
PMID: 31176218
DOI:
10.1016/j.scitotenv.2019.05.303
Abstract
Ionic liquids (ILs) are massively used in multiple fields of industry, and consequently, they have entered the environment and become potential threats to the respective ecosystems. In this paper, the toxicity of two different cationic types of ILs (1-hexyl-3-methyl pyridine chloride ([C
Py]Cl) and 1-hexyl-3-methyl imidazole chloride ([C
MIM]Cl)) to Chlorella pyrenoidosa (C. pyrenoidosa) was investigated. Growth inhibition increased with increasing ILs concentrations. C. pyrenoidosa showed a certain recovery at low ILs concentrations, the growth inhibition decreased from 6.13% to 1.57% of the control from 24 h to 96 h, respectively, in 0.5 mg/L [C
MIM]Cl treatment. However, growth inhibition was negatively related with exposure time at high concentrations, and the strongest toxic effects were observed after 48 h. The IC
values (half inhibitory concentration) were 8.47, 6.65, 6.91 and 7.11 mg/L of [C
MIM]Cl, respectively, in 24, 48, 72, and 96 h, and were 9.05, 6.83, 7.79 and 8.14 mg/L of [C
Py]Cl, respectively. Chlorophyll content declined with higher concentrations of the ILs. The values of chlorophyll fluorescence parameters: the maximum effective quantum yield of photosystem II (PSII) (F
/F
), maximum quantum yield in PSII (F
/F
), and photosynthetic efficiency in PSII (Y(II)), decreased, whereas the minimal fluorescence (F
) increased following the ILs treatment, indicating damage to the photosystem II. [C
MIM]Cl and [C
Py]Cl caused deformation of algae cells, plasmolysis, and damage of the cell membrane and cell wall, and affected organelle structure. Reactive oxygen species (ROS) concentrations increased with higher ILs concentrations from, and superoxide dismutase and catalase activity first increased and then decreased, indicating that the antioxidant defense system was activated to counteract ROS. ROS was the main stress in C. pyrenoidosa induced by ILs, and compared with [C
Py]Cl, [C
MIM]Cl were more toxic to C. pyrenoidosa.
Françoise Bringel,
Ludovic Besaury,
Pierre Amato,
Eileen Kröber,
Steffen Kolb,
Frank Keppler,
Stéphane Vuilleumier,
Thierry Nadalig
PMID: 31166190
DOI:
10.21775/cimb.033.149
Abstract
Chloromethane is a halogenated volatile organic compound, produced in large quantities by terrestrial vegetation. After its release to the troposphere and transport to the stratosphere, its photolysis contributes to the degradation of stratospheric ozone. A better knowledge of chloromethane sources (production) and sinks (degradation) is a prerequisite to estimate its atmospheric budget in the context of global warming. The degradation of chloromethane by methylotrophic communities in terrestrial environments is a major underestimated chloromethane sink. Methylotrophs isolated from soils, marine environments and more recently from the phyllosphere have been grown under laboratory conditions using chloromethane as the sole carbon source. In addition to anaerobes that degrade chloromethane, the majority of cultivated strains were isolated in aerobiosis for their ability to use chloromethane as sole carbon and energy source. Among those, the Proteobacterium
(recently reclassified as
) harbours the only characterisized 'chloromethane utilization' (
) pathway, so far. This pathway is not representative of chloromethane-utilizing populations in the environment as
genes are rare in metagenomes. Recently, combined 'omics' biological approaches with chloromethane carbon and hydrogen stable isotope fractionation measurements in microcosms, indicated that microorganisms in soils and the phyllosphere (plant aerial parts) represent major sinks of chloromethane in contrast to more recently recognized microbe-inhabited environments, such as clouds. Cultivated chloromethane-degraders lacking the
genes display a singular isotope fractionation signature of chloromethane. Moreover, 13CH3Cl labelling of active methylotrophic communities by stable isotope probing in soils identify taxa that differ from the taxa known for chloromethane degradation. These observations suggest that new biomarkers for detecting active microbial chloromethane-utilizers in the environment are needed to assess the contribution of microorganisms to the global chloromethane cycle.